An In-depth Technical Guide to the Chemical Properties of Acid Red 73
An In-depth Technical Guide to the Chemical Properties of Acid Red 73
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 73, also known by synonyms such as Brilliant Crocein MOO and C.I. 27290, is a synthetically prepared sulfonated bis-azo dye.[1][2] Structurally, it is the disodium salt of 7-hydroxy-8-[[4-(phenyldiazenyl)phenyl]azo]-1,3-naphthalenedisulfonic acid.[2] Its primary applications are in the dyeing of textiles like wool and silk, as well as paper and leather.[3] It also finds use as a colorant in plastics, wood, and inks.[1][3] Due to its chemical nature as an azo dye, its degradation products and potential toxicological profile are of significant interest to researchers in environmental science and drug development. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and degradation, and an exploration of its potential biological interactions.
Chemical and Physical Properties
Acid Red 73 is a yellow-light red to dark red powder.[1][4] It is characterized by its solubility in water, ethanol, and acetone, while being insoluble in most other organic solvents.[1][3]
Quantitative Data Summary
The key quantitative chemical and physical properties of Acid Red 73 are summarized in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | Disodium 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonate | [5] |
| Synonyms | Brilliant Crocein, Crocein Scarlet MOO, C.I. Acid Red 73, C.I. 27290 | [1][2][6] |
| CAS Number | 5413-75-2 | [1][2][4] |
| Molecular Formula | C₂₂H₁₄N₄Na₂O₇S₂ | [1][2][6] |
| Molecular Weight | 556.48 g/mol | [1][2][5] |
| Appearance | Yellow-light red / Dark red powder | [1][3][4] |
| Density | 1.58 g/cm³ | [2] |
| UV-Vis λmax | ~508 nm (in water) | [7] |
| Solubility | Soluble in water, ethanol, acetone, DMSO. Insoluble in other organic solvents. | [1][2][3][4][5] |
Qualitative Chemical Properties
Acid Red 73 exhibits distinct color changes in the presence of strong acids and bases, a characteristic feature of many azo dyes. These reactions are useful for its identification.
-
Reaction with Strong Sulfuric Acid: Forms a red-purple solution, which upon dilution, yields a red-brown precipitate.[1][3]
-
Reaction with Nitric Acid: The dye solution turns blue, then transitions to orange and brown, and finally to an olive color.[1][3]
-
Reaction with Aqueous HCl: The addition of strong hydrochloric acid to an aqueous solution of Acid Red 73 causes the formation of a dark red-brown precipitate.[1][3]
-
Reaction with Aqueous NaOH: The addition of sodium hydroxide solution results in a dark brown precipitate.[1][3]
Spectroscopic Data
-
UV-Visible Spectroscopy: The UV-Vis spectrum of an aqueous solution of Acid Red 73 shows a characteristic absorption peak in the visible region, with a maximum absorbance (λmax) at approximately 508 nm.[7] This peak is attributed to the π→π* electronic transitions within the extensive conjugated system of the bis-azo chromophore.
-
Mass Spectrometry: High-resolution mass spectrometry (UPLC-Orbitrap MS) has been used to identify Acid Red 73. The data reveals precise mass-to-charge ratios for the molecular ions, confirming its elemental composition.[8]
Experimental Protocols
This section details the methodologies for the synthesis, degradation, and analysis of Acid Red 73 as cited in the literature.
Synthesis of Acid Red 73
The manufacturing of Acid Red 73 involves a two-step diazo coupling reaction.[1][2]
Methodology:
-
Diazotization: 4-(Phenyldiazenyl)benzenamine (also known as 4-aminoazobenzene) is treated with a cold solution of sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., hydrochloric acid) to form a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The resulting diazonium salt solution is then slowly added to an alkaline solution of 7-Hydroxynaphthalene-1,3-disulfonic acid (G acid). The electrophilic diazonium salt attacks the electron-rich naphthalene ring, leading to the formation of the bis-azo dye, Acid Red 73.
-
Isolation: The dye is then precipitated from the reaction mixture, filtered, washed, and dried.
Photocatalytic Degradation of Acid Red 73
Several studies have investigated the degradation of Acid Red 73 using photocatalysis, often with TiO₂-based catalysts. The following is a generalized protocol based on such studies.[7]
Materials:
-
Acid Red 73 solution of known concentration
-
Photocatalyst (e.g., Fe₃O₄@TiO₂)
-
Photocatalytic reactor with a UV light source (e.g., 300 W high-pressure mercury lamp)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
Methodology:
-
Catalyst Suspension: A specific amount of the photocatalyst is added to the Acid Red 73 aqueous solution in the reactor.
-
Adsorption Equilibrium: The suspension is stirred in the dark for a set period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach an adsorption-desorption equilibrium.
-
Photoreaction: The UV lamp is turned on to initiate the photocatalytic reaction. The solution is continuously stirred to ensure uniform irradiation.
-
Sample Collection: Aliquots of the solution are withdrawn at regular time intervals.
-
Analysis: The collected samples are centrifuged or filtered to remove the catalyst particles. The concentration of the remaining Acid Red 73 in the supernatant is determined by measuring its absorbance at λmax (508 nm) using a UV-Vis spectrophotometer.
-
Degradation Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time 't'.
Fenton-like Degradation of Acid Red 73
The advanced Fenton process, utilizing zero-valent iron (Fe⁰) and hydrogen peroxide (H₂O₂), is an effective method for degrading Acid Red 73.[9]
Materials:
-
Acid Red 73 solution
-
Zero-valent iron powder
-
Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Mechanical stirrer and water bath for temperature control
-
COD (Chemical Oxygen Demand) analysis kit
Methodology:
-
Reaction Setup: An aqueous solution of Acid Red 73 is placed in a reactor equipped with a stirrer and temperature control.
-
pH Adjustment: The initial pH of the solution is adjusted to an optimal acidic value (e.g., pH 3.0) using H₂SO₄.
-
Initiation of Reaction: A predetermined dosage of zero-valent iron powder is added to the solution, followed by the addition of H₂O₂ to initiate the Fenton-like reaction.
-
Reaction Progression: The reaction is allowed to proceed for a specific duration (e.g., 30-60 minutes) under constant stirring and controlled temperature.
-
Monitoring: The degradation of the dye is monitored by taking samples at different time points and measuring the absorbance. The overall mineralization can be assessed by measuring the reduction in COD.[9]
-
Optimization: Key parameters such as Fe⁰ dosage, H₂O₂ concentration, initial pH, and temperature can be varied to optimize the degradation efficiency.[9]
Toxicological Profile and Biological Interactions
Acid Red 73 is classified as harmful if swallowed and may cause irritation to the eyes, skin, and respiratory system.[10] As a bis-azo dye, its toxicological significance is largely related to the metabolic cleavage of its azo bonds (-N=N-).
Potential Toxicological Pathway
The primary concern with azo dyes is their potential to be metabolized into constituent aromatic amines by azoreductase enzymes, particularly those produced by the gut microbiota. Some aromatic amines are known or suspected carcinogens. While a specific signaling pathway for Acid Red 73 has not been detailed, the general mechanism for azo dye toxicity involves reductive cleavage followed by metabolic activation of the resulting amines, which can then form DNA adducts, leading to genotoxicity. Furthermore, dysbiosis of the gut microbiota and the release of metabolites can potentially trigger inflammatory responses, possibly involving pathways like the NLRP3 inflammasome.
References
- 1. irug.org [irug.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. rsc.org [rsc.org]
- 9. Acid Red 73 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. wwjmrd.com [wwjmrd.com]
